molecular formula C14H12N2S B1207411 4-(1,3-Benzothiazol-2-yl)-2-methylaniline CAS No. 178804-04-1

4-(1,3-Benzothiazol-2-yl)-2-methylaniline

Cat. No.: B1207411
CAS No.: 178804-04-1
M. Wt: 240.33 g/mol
InChI Key: IDBCUMFOZBUJCL-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-2-methylaniline is a heterocyclic aromatic compound that features a benzothiazole ring fused with an aniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both benzothiazole and aniline functionalities imparts unique chemical and biological properties to the molecule.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been found to interact with targets such asProthrombin and the Aryl hydrocarbon receptor . These targets play crucial roles in blood coagulation and regulation of gene expression, respectively.

Mode of Action

It’s worth noting that similar compounds have shown an unusual binding mode to the hinge region via a water molecule . This suggests that 4-(1,3-Benzothiazol-2-yl)-2-methylaniline may also interact with its targets in a unique manner, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures have been found to influence various pathways, including those involved in antimicrobial activity .

Pharmacokinetics

Similar compounds have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the fluorescence quantum yield of similar compounds can be precisely tuned, which is vital for countless applications of fluorophores . This suggests that environmental factors such as light and temperature could potentially influence the action and stability of this compound.

Biochemical Analysis

Biochemical Properties

4-(1,3-Benzothiazol-2-yl)-2-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall energy production in cells. Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters, leading to higher intracellular concentrations. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be directed to the nucleus, where it can modulate gene expression by interacting with nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminothiophenol with 2-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then subjected to cyclization to form the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone imine derivatives.

    Reduction: Reduction of the nitro group (if present) on the benzothiazole ring can yield corresponding amine derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone imine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)aniline
  • 4-(1,3-Benzothiazol-2-yl)aniline
  • 2-(1,3-Benzothiazol-2-yl)-4-methylaniline

Comparison: 4-(1,3-Benzothiazol-2-yl)-2-methylaniline is unique due to the presence of a methyl group at the 2-position of the aniline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the specific positioning of the methyl group, which can affect its interaction with biological targets .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBCUMFOZBUJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327656
Record name 4-(1,3-benzothiazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178804-04-1
Record name 4-(2-Benzothiazolyl)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178804-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 674495
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178804041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,3-benzothiazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research reveal about the interaction between 4-(1,3-Benzothiazol-2-yl)-2-methylaniline and transthyretin?

A1: The research paper focuses on determining the crystallographic structure of transthyretin when bound to this compound []. This provides insights into the binding mode and interactions between the small molecule and the protein. Understanding this interaction is crucial for researchers exploring the potential of this compound and related compounds as therapeutic agents targeting transthyretin.

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